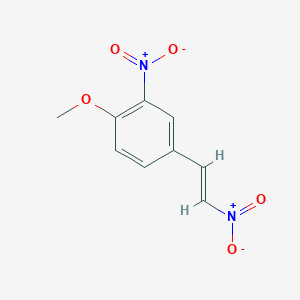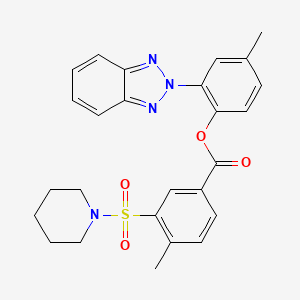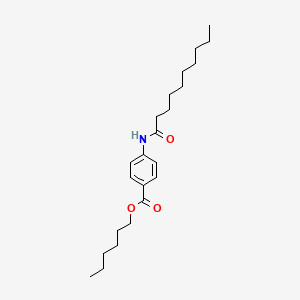![molecular formula C23H15FN2OS3 B15016867 2-{[3-(4-Fluorophenyl)-3-oxopropyl]sulfanyl}-4,6-di(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15016867.png)
2-{[3-(4-Fluorophenyl)-3-oxopropyl]sulfanyl}-4,6-di(thiophen-2-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(4-FLUOROPHENYL)-3-OXOPROPYL]SULFANYL}-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a combination of fluorophenyl, thiophene, and pyridine moieties
Preparation Methods
The synthesis of 2-{[3-(4-FLUOROPHENYL)-3-OXOPROPYL]SULFANYL}-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often include:
Formation of the Fluorophenyl Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with a suitable reagent to form the 4-fluorophenyl intermediate.
Synthesis of the Thiophene Derivatives: Thiophene derivatives are synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Coupling Reactions: The final step involves coupling the fluorophenyl intermediate with thiophene derivatives and pyridine to form the target compound.
Chemical Reactions Analysis
2-{[3-(4-FLUOROPHENYL)-3-OXOPROPYL]SULFANYL}-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[3-(4-FLUOROPHENYL)-3-OXOPROPYL]SULFANYL}-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar compounds include other thiophene and pyridine derivatives, such as:
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A trisubstituted thiophene used as a dental anesthetic.
Tipepidine: A thiophene derivative with antitussive properties.
Compared to these compounds, 2-{[3-(4-FLUOROPHENYL)-3-OXOPROPYL]SULFANYL}-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is unique due to its combination of fluorophenyl, thiophene, and pyridine moieties, which may confer distinct biological and material properties.
Properties
Molecular Formula |
C23H15FN2OS3 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H15FN2OS3/c24-16-7-5-15(6-8-16)20(27)9-12-30-23-18(14-25)17(21-3-1-10-28-21)13-19(26-23)22-4-2-11-29-22/h1-8,10-11,13H,9,12H2 |
InChI Key |
VDLXKVSCTIKIBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=C2C#N)SCCC(=O)C3=CC=C(C=C3)F)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[3-Methoxy-4-(pentyloxy)phenyl]-N-(4-{4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]phenoxy}phenyl)methanimine](/img/structure/B15016784.png)
![4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15016791.png)
![N'-[(E)-(3-nitrophenyl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B15016797.png)
![3-({2-hydroxy-3,5-bisnitrobenzylidene}amino)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15016812.png)
![2-(Benzoyloxy)-4-[(E)-{[2-(2,6-dibromo-4-methylphenoxy)acetamido]imino}methyl]phenyl benzoate](/img/structure/B15016821.png)
![4-(2-methylphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15016829.png)
![N-(4-nitrophenyl)-4-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15016844.png)
![2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15016845.png)

![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-ethylphenyl)butanamide](/img/structure/B15016850.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl benzoate](/img/structure/B15016855.png)
![2-(4-Butylphenoxy)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B15016863.png)


